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molecular formula C10H7N3O2 B578741 5-(Pyrimidin-2-yl)nicotinic acid CAS No. 1237518-66-9

5-(Pyrimidin-2-yl)nicotinic acid

Cat. No. B578741
M. Wt: 201.185
InChI Key: JDCPMYDSGNTYTL-UHFFFAOYSA-N
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Patent
US08492582B2

Procedure details

A 2 mol/L aqueous solution of sodium hydroxide (0.21 mL) was added to a solution mixture of the obtained methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate (30 mg) in dioxane (0.3 mL) and methanol (0.3 mL) at room temperature, followed by stirring at the same temperature for 1 hour and 30 minutes. The solvent was evaporated under reduced pressure, and water and toluene were added to the residue. The aqueous layer was separated and adjusted to a pH of 3.8 with 1 mol/L hydrochloric acid. The solid substance was collected by filtration to obtain 7.0 mg of 5-(pyrimidin-2-yl)pyridine-3-carboxylic acid as a white solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N:3]1[CH:8]=[CH:7][CH:6]=[N:5][C:4]=1[C:9]1[CH:10]=[C:11]([C:15]([O:17]C)=[O:16])[CH:12]=[N:13][CH:14]=1>O1CCOCC1.CO>[N:3]1[CH:8]=[CH:7][CH:6]=[N:5][C:4]=1[C:9]1[CH:10]=[C:11]([C:15]([OH:17])=[O:16])[CH:12]=[N:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.21 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mg
Type
reactant
Smiles
N1=C(N=CC=C1)C=1C=C(C=NC1)C(=O)OC
Name
Quantity
0.3 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 1 hour and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and water and toluene
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
FILTRATION
Type
FILTRATION
Details
The solid substance was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(N=CC=C1)C=1C=C(C=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 mg
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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